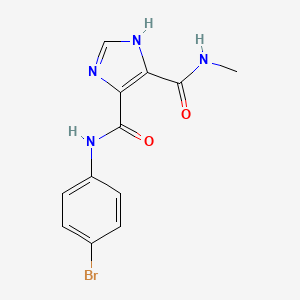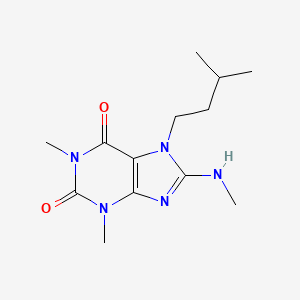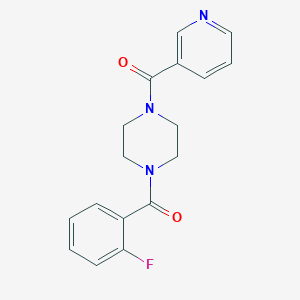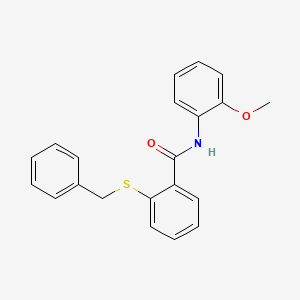
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as BMD-152 or BRD-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the imidazole family of drugs and has been shown to have promising effects in the treatment of various diseases.
Mécanisme D'action
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide exerts its effects by inhibiting the activity of a specific enzyme called inosine monophosphate dehydrogenase (IMPDH). This enzyme is involved in the synthesis of guanine nucleotides, which are essential for DNA replication and cell division. By inhibiting IMPDH, N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects in various cell types. Studies have shown that N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of various signaling pathways involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in lab experiments is its specificity and potency. N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to selectively target IMPDH and has a high affinity for the enzyme. However, one of the limitations of using N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. One area of interest is the development of more potent and selective inhibitors of IMPDH. Another area of interest is the investigation of the potential therapeutic applications of N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in other diseases such as viral infections and autoimmune disorders. Additionally, the development of novel drug delivery systems for N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide could enhance its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
The synthesis of N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the reaction of 4-bromobenzylamine with N-methylimidazole-4,5-dicarboxylic acid anhydride in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N~4~-(4-bromophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.
Propriétés
IUPAC Name |
4-N-(4-bromophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHUQIWNWCARIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)

![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)